6-Methoxyquinoline-4-carbaldehyde
Overview
Description
6-Methoxyquinoline-4-carbaldehyde is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .
Synthesis Analysis
The synthesis of 6-Methoxyquinoline-4-carbaldehyde can be achieved from 4-HYDROXY-6-METHOXYQUINOLINE .Molecular Structure Analysis
The molecular formula of 6-Methoxyquinoline-4-carbaldehyde is C11H9NO2 . The InChI string representation isInChI=1S/C11H9NO2/c1-14-9-2-3-11-10 (6-9)8 (7-13)4-5-12-11/h2-7H,1H3
. The Canonical SMILES representation is COC1=CC2=C (C=CN=C2C=C1)C=O
. Chemical Reactions Analysis
6-Methoxyquinoline-4-carbaldehyde is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxyquinoline-4-carbaldehyde is 187.19 g/mol . It has a computed XLogP3-AA value of 1.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Complex Compounds
- 6-Methoxyquinoline-4-carbaldehyde is involved in the synthesis of complex heterocyclic compounds. The reaction of similar derivatives with various reagents can lead to the formation of new heterocyclic systems, as demonstrated in studies with 7-Chloro-4-methoxyquinoline and related compounds (Hull, Broek, & Swain, 1975).
Biological Properties and Interactions
- The compound's derivatives have been used to create mixed ligand palladium(II) complexes, which exhibit significant biological properties, including interactions with DNA and proteins, antioxidant activity, and cytotoxicity against certain cancer cell lines (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
- Similar research has been conducted with nickel(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, revealing insights into the role of terminal N-substitution in their biological properties (Ramachandran, Raja, Mike, Wagner, Zeller, & Natarajan, 2012).
Photophysical and Fluorescence Studies
- Photophysical studies of related compounds like 6-methoxyquinoline have been undertaken to understand their fluorescence properties in different media, which could have implications for their use in sensor technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).
- The fluorescence quenching of protonated form of 6-methoxyquinoline with chloride ion in aqueous solution suggests its potential application as a sensor for chloride ion detection (Mehata & Tripathi, 2002).
Synthesis of Novel Compounds and Potential Applications
- The synthesis of novel compounds from derivatives of 6-methoxyquinoline-4-carbaldehyde has been explored, showing potential for antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
- Research into the synthesis of quinoline derivatives as 5-HT4 receptor ligands has also been conducted, indicating potential applications in the field of serotonin receptor research (Hanna-Elias et al., 2009).
Safety And Hazards
6-Methoxyquinoline-4-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
6-methoxyquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKZDPIWAKVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277027 | |
Record name | 6-methoxyquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoline-4-carbaldehyde | |
CAS RN |
4363-94-4 | |
Record name | 6-Methoxy-4-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4363-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4363-94-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxyquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyquinoline-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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